2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Description
The compound “2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrido[2,3-d]pyrimidin-4-yl group, which is a fused ring system .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the direct C-3 alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones through palladium-catalyzed C–H activation using oxygen as the terminal oxidant has been developed . This method provides an easy access to functionalized new 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring systems and functional groups. The pyrimidine ring and the pyrido[2,3-d]pyrimidin-4-yl group contribute to the rigidity of the molecule, while the piperazine ring introduces flexibility .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can undergo C-3 chalcogenation (sulfenylation and selenylation) to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .Future Directions
The future directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include studies on its biological activity, pharmacokinetics, and potential use in pharmaceuticals .
Properties
IUPAC Name |
4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7/c1-11-24-13(17(18,19)20)9-14(25-11)26-5-7-27(8-6-26)16-12-3-2-4-21-15(12)22-10-23-16/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUVUXVFFHXUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CC=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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